

Introduction: The Strategic Importance of Chiral Piperidine Building Blocks

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Compound of Interest

Compound Name: *tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate*

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In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable design element. The subject of this guide, **tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate**, represents a highly strategic building block within this class. It combines the piperidine core with three critical features for drug development:

- A Boc-protected amine on the piperidine nitrogen, which ensures stability during synthetic transformations and allows for controlled deprotection under specific acidic conditions.
- A primary amine on the side chain, offering a versatile handle for a wide range of chemical modifications, such as amide bond formation, reductive amination, and sulfonylation.
- A defined stereocenter at the (R)-position of the aminoethyl side chain, which is crucial for achieving stereospecific interactions with biological targets, a key factor in optimizing potency and reducing off-target effects.

This guide provides an in-depth examination of this compound's molecular properties, validated analytical protocols for quality control, and a discussion of its strategic application in complex molecule synthesis, grounded in established chemical principles.

PART 1: Physicochemical Properties and Molecular Identification

A precise understanding of a starting material's fundamental properties is the bedrock of reproducible and successful synthesis. The key identifiers and computed properties for **tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate** are summarized below.

1.1: Core Compound Specifications

Property	Value	Source
Molecular Weight	228.33 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[1][2]
CAS Number	1036027-86-7	[2]
IUPAC Name	tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate	[2]
Canonical SMILES	CN	[2]
XLogP3	1.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

1.2: Molecular Structure

The structure combines a saturated heterocyclic piperidine ring with a chiral side chain. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a crucial protecting group, rendering the secondary amine unreactive to many reagents while increasing the compound's solubility in common organic solvents. The (R)-stereochemistry of the 1-aminoethyl group is a critical feature for enantioselective synthesis.

Caption: 2D structure of **tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate**.

PART 2: Quality Control and Validated Analytical Protocols

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is non-negotiable in drug development. A failure at this stage can compromise an entire synthetic campaign. The following protocols form a self-validating system for the comprehensive characterization of this molecule.

Workflow for Incoming Material Analysis

Caption: Standard analytical workflow for quality control of incoming starting materials.

Protocol 2.1: Identity Confirmation via Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this non-volatile, polar molecule. It imparts minimal energy, ensuring the protonated molecular ion ($[M+H]^+$) is observed as the base peak, directly confirming the molecular weight.

Methodology:

- Sample Preparation: Dissolve ~0.1 mg of the compound in 1.0 mL of methanol (HPLC grade).
- Instrumentation: Utilize a quadrupole mass spectrometer equipped with an ESI source.
- Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Source Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 20 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C

- Data Acquisition: Scan a mass range of m/z 50-500.
- Validation:
 - Expected Result: A prominent peak at m/z 229.2, corresponding to the $[M+H]^+$ adduct of the $C_{12}H_{24}N_2O_2$ formula.
 - Trustworthiness Check: The absence of significant fragmentation at low cone voltage confirms the stability of the molecule and the correctness of the technique. The isotopic pattern should match the calculated pattern for the molecular formula.

Protocol 2.2: Structural Elucidation via 1H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (1H NMR) provides definitive structural confirmation by mapping the chemical environment of all hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of each signal must align with the expected structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated methanol (CD_3OD).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire a standard proton spectrum with 16-32 scans.
- Data Analysis and Validation:
 - Expected Signals:
 - ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. This is a characteristic, high-intensity signal.
 - ~1.0-1.9 ppm (multiplets, 5H): Protons on the piperidine ring (positions 2, 3, 4, 5, 6). The complexity arises from axial and equatorial positions and their respective couplings.

- ~1.1 ppm (doublet, 3H): The methyl group protons on the aminoethyl side chain, split by the adjacent methine proton.
- ~2.5-3.0 ppm (multiplet, 1H): The methine proton (CH) on the aminoethyl side chain.
- ~2.6-4.2 ppm (broad multiplets, 4H): Protons on the piperidine ring adjacent to the nitrogen, often showing broad signals due to restricted rotation around the N-C(O) bond.
- Amine Protons (NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
- Trustworthiness Check: The integration of the signals must correspond to the number of protons (e.g., the ratio of the Boc singlet to the side-chain methyl doublet should be exactly 9:3 or 3:1).

Protocol 2.3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. For a moderately polar compound like this, a C18 column provides excellent resolving power. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected.

Methodology:

- Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
- Instrumentation: An HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (detects the amide chromophore).
- Injection Volume: 10 μ L.
- Validation:
 - Expected Result: A single major peak with a purity of $\geq 95\%$ by area normalization.
 - Trustworthiness Check: The use of TFA ensures protonation of the amines, leading to sharp, symmetrical peak shapes. The gradient elution is a self-validating system; it challenges the sample by exposing it to a wide polarity range, increasing the probability of eluting and detecting any potential impurities.

PART 3: Handling, Storage, and Safety

Proper handling procedures are essential for user safety and maintaining the integrity of the compound.

3.1: Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, as it is classified with several hazards.[2]

Hazard Code	Description	Recommended Precaution
H302	Harmful if swallowed	Do not ingest. Wash hands thoroughly after handling.
H315	Causes skin irritation	Wear protective gloves (e.g., nitrile).
H318	Causes serious eye damage	Wear safety glasses with side shields or goggles.
H335	May cause respiratory irritation	Handle in a well-ventilated area or a chemical fume hood.

Standard PPE: Laboratory coat, nitrile gloves, and safety glasses are mandatory when handling this substance.

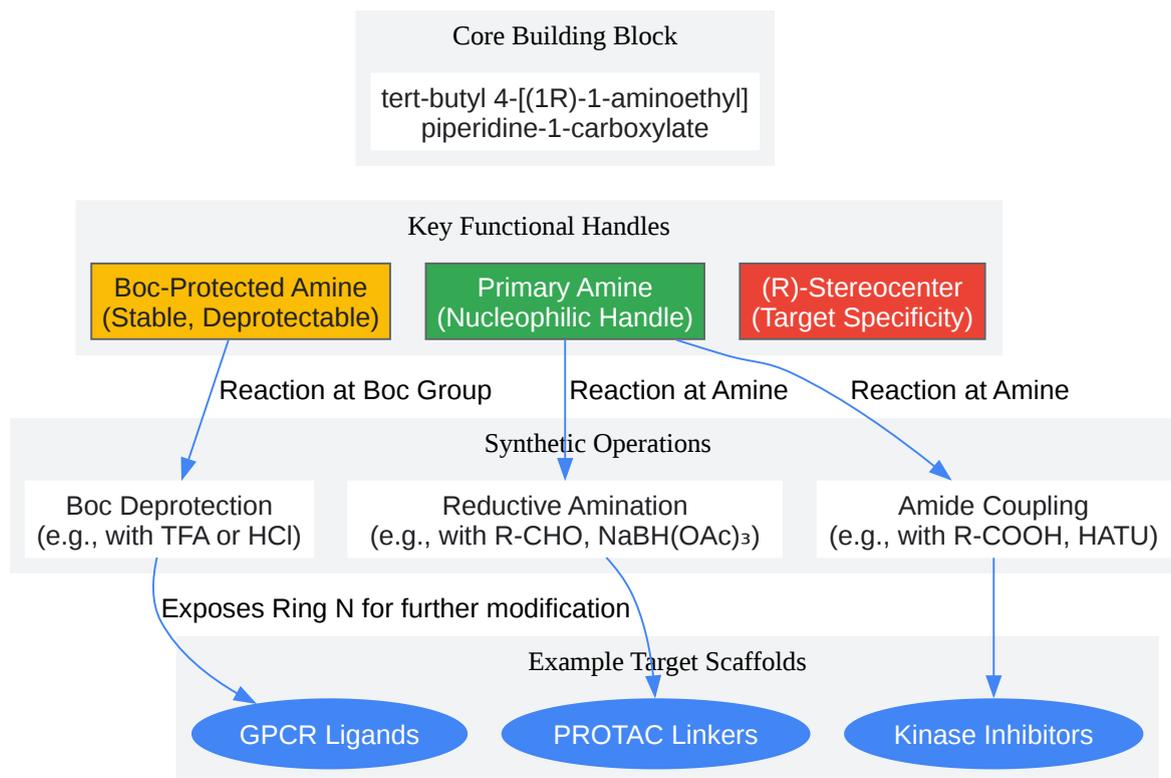
3.2: Storage and Stability

Causality: The primary amine can be susceptible to oxidation and reaction with atmospheric CO₂ over time. The Boc group is stable under neutral or basic conditions but will be cleaved by strong acids.

- Optimal Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
- Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.

PART 4: Synthetic Significance and Strategic Applications

The value of **tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate** lies in its utility as a versatile scaffold. Each functional group has a deliberate role in facilitating the construction of more complex target molecules.



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Caption: Strategic role of the building block in synthesizing diverse molecular architectures.

The Role of the Boc Group: An Orthogonal Handle

The Boc group is arguably the most common nitrogen-protecting group in modern organic synthesis for a reason. Its stability to a wide range of conditions (e.g., nucleophiles, bases, catalytic hydrogenation) allows for selective chemistry to be performed on other parts of the molecule, such as the primary amine. Its clean and quantitative removal with acids like TFA or HCl in an organic solvent releases the piperidine nitrogen for subsequent reactions. This "orthogonal" protection strategy is fundamental to multi-step synthesis.

The Primary Amine: A Gateway to Diversity

The nucleophilic primary amine is the primary point of diversification.

- **Amide Bond Formation:** Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC) is a robust and common method to link this scaffold to other fragments. This is a cornerstone of inhibitor and PROTAC synthesis.[3]
- **Reductive Amination:** Reaction with aldehydes or ketones forms an intermediate imine that is subsequently reduced in situ to yield a secondary amine, providing a flexible and non-amide linkage.
- **Sulfonamide Formation:** Reaction with sulfonyl chlorides provides stable sulfonamides, which are common functional groups in many drug molecules.

The (R)-Stereocenter: Driving Potency and Selectivity

Biological macromolecules, such as enzymes and receptors, are chiral. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for a precise fit into its binding site. By using an enantiomerically pure building block like the (R)-isomer, chemists can avoid the creation of diastereomeric mixtures later in the synthesis. This simplifies purification and ensures that the final compound has the optimal stereochemistry for biological activity, as seen in the development of complex therapeutics like CDK9 inhibitors and Ibrutinib, where related piperidine intermediates are essential.[4]

Conclusion

tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is more than just a chemical reagent; it is a meticulously designed tool for the efficient and controlled synthesis of complex, high-value molecules. Its combination of a stable protecting group, a versatile reactive handle, and a defined stereocenter makes it an indispensable asset for researchers in drug discovery. The rigorous analytical validation outlined in this guide ensures that this building block can be used with the highest degree of confidence, providing a solid foundation for the development of the next generation of therapeutic agents.

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